Muraglitazar
Overview
Description
Muraglitazar, also known as Pargluva, is a dual peroxisome proliferator-activated receptor agonist with affinity to PPARα and PPARγ .
Synthesis Analysis
Muraglitazar is an oxybenzylglycine, nonthiazolidinedione peroxisome proliferator–activated receptor (PPAR) α/γ agonist . The structural elucidation of the human oxidative metabolites of muraglitazar was achieved through the use of a combination of microbial bioreactors, NMR and accurate mass analyses, and organic synthesis .Molecular Structure Analysis
Muraglitazar belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes .Chemical Reactions Analysis
Muraglitazar treatment modulates the expression of PPAR target genes in white adipose tissue and liver . It was nongenotoxic in the standard battery of genotoxicity studies .Physical And Chemical Properties Analysis
Muraglitazar has a molecular weight of 516.54 and a chemical formula of C29H28N2O7 . It shows potent activity in vitro at human PPARα (EC50 = 320 nM) and PPARγ (EC50 = 110 nM) .Scientific Research Applications
Dual Peroxisome Proliferator-Activated Receptor Activation
Muraglitazar has been identified as a novel dual (alpha/gamma) peroxisome proliferator-activated receptor (PPAR) activator. This characteristic makes it a significant compound in the study of diabetes and other metabolic abnormalities. In research conducted on genetically obese diabetic db/db mice, muraglitazar showed antidiabetic properties and influenced the expression of PPAR target genes in white adipose tissue and liver. This suggests its potential in modulating key metabolic pathways (Harrity et al., 2006).
Impact on Glucose and Lipid Levels
Muraglitazar has demonstrated efficacy in lowering glucose, insulin, triglycerides, and free fatty acids in animal models. This indicates its utility in addressing both hyperglycemia and associated lipid abnormalities, which are critical factors in the management of diabetes and related metabolic disorders (Devasthale et al., 2005).
Effects on Pancreatic Insulin Content
In studies involving db/db mice, muraglitazar treatment has shown to preserve pancreatic insulin content. This aspect is particularly significant in diabetes research, as maintaining or enhancing insulin production is a crucial goal in diabetes treatment and management (Harrity et al., 2006).
Investigation of Metabolic Pathways
The study of muraglitazar has also contributed to a better understanding of metabolic pathways in diseases like diabetes. For instance, its ability to modulate the expression of genes related to adipogenesis and fatty acid oxidation in mice provides valuable insights into the complex metabolic changes associated with diabetes and obesity (Mittra et al., 2007).
Exploration of Novel Therapeutic Classes
Muraglitazar represents a new class of drugs targeting dual PPARs (alpha and gamma subtypes), which has opened avenues for the development of innovative therapeutic strategies for managing type 2 diabetes and associated metabolic disorders (Kirwin & Van Amburgh, 2005).
properties
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWJILLXJGJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057719 | |
Record name | Muraglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis. | |
Record name | Muraglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Muraglitazar | |
CAS RN |
331741-94-7 | |
Record name | Muraglitazar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331741-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muraglitazar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331741947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Muraglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Muraglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MURAGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1MKM70WQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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